6-Chloro-[3,3'-bipyridine]-5-carbonitrile
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Overview
Description
6-Chloro-[3,3’-bipyridine]-5-carbonitrile is a chemical compound that belongs to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings. This particular compound is characterized by the presence of a chlorine atom at the 6th position and a carbonitrile group at the 5th position on the bipyridine structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-[3,3’-bipyridine]-5-carbonitrile typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of bipyridine derivatives, including 6-Chloro-[3,3’-bipyridine]-5-carbonitrile, often employs similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-[3,3’-bipyridine]-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form bipyridine N-oxides or reduction to form dihydrobipyridines.
Coupling Reactions: It can participate in coupling reactions to form more complex bipyridine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .
Major Products Formed
The major products formed from these reactions include substituted bipyridines, bipyridine N-oxides, and dihydrobipyridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-Chloro-[3,3’-bipyridine]-5-carbonitrile involves its interaction with metal ions and other molecular targets. The compound can coordinate with metal centers, forming stable complexes that can modulate the activity of enzymes and other proteins. The pathways involved in its mechanism of action include the inhibition or activation of specific enzymes, depending on the nature of the metal ion and the specific biological context .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-[3,3’-bipyridine]: Similar in structure but with a bromine atom instead of chlorine.
5,5’-Bis(trifluoromethyl)-2,2’-bipyridine: Contains trifluoromethyl groups instead of a carbonitrile group.
6,6’-Dibromo-2,2’-dipyridyl: Contains two bromine atoms and is used in similar applications.
Uniqueness
6-Chloro-[3,3’-bipyridine]-5-carbonitrile is unique due to the presence of both a chlorine atom and a carbonitrile group, which confer distinct electronic and steric properties. These properties enhance its ability to form stable complexes with metal ions and make it a valuable compound in various scientific research applications .
Properties
CAS No. |
1214346-69-6 |
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Molecular Formula |
C11H6ClN3 |
Molecular Weight |
215.64 g/mol |
IUPAC Name |
2-chloro-5-pyridin-3-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C11H6ClN3/c12-11-9(5-13)4-10(7-15-11)8-2-1-3-14-6-8/h1-4,6-7H |
InChI Key |
QVKJHDGVJXPUEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=C(N=C2)Cl)C#N |
Origin of Product |
United States |
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